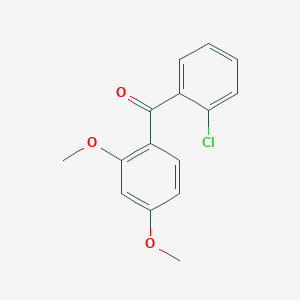

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

Beschreibung

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13ClO3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(2,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKWTEFZEUUWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 2-Chlorobenzoyl chloride and 2,4-dimethoxybenzene.

Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2,4-dimethoxybenzene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, and then gradually warmed to room temperature.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

- (2-Chlorophenyl)(4-chlorophenyl)methanone

- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone

Uniqueness

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is unique due to the presence of both chloro and dimethoxy substituents on the aromatic rings. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Introduction

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is a ketone compound characterized by a chlorinated phenyl group and a dimethoxy-substituted phenyl group. Its structure suggests potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClO3. The presence of the chlorophenyl moiety enhances its reactivity, while the dimethoxy substitution increases its solubility in biological systems. The compound's structure can be illustrated as follows:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| This compound | Structure | Antibacterial, anticancer activities |

Biological Activities

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Clostridioides difficile, showing notable inhibition zones in comparison to standard antibiotics like chloramphenicol. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Study Findings:

- In vitro tests demonstrated an inhibition zone of up to 20 mm against C. difficile.

- Comparative studies showed that compounds with similar structures had varying degrees of antibacterial efficacy, suggesting structure-activity relationships.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Case Study:

- A study conducted on human breast cancer cell lines revealed that this compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment.

- Mechanistic investigations suggested that the compound activates caspase pathways leading to programmed cell death.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound. It has been shown to modulate neurotransmitter receptors and exhibit antioxidant properties.

- Research Insights:

- In animal models, administration of this compound resulted in improved cognitive function and reduced oxidative stress markers.

- The compound acted as a positive allosteric modulator for α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases.

Mechanism of Action

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism: Disruption of cell wall synthesis and metabolic interference.

- Anticancer Mechanism: Induction of apoptosis via caspase activation.

- Neuroprotective Mechanism: Modulation of neurotransmitter receptors and reduction of oxidative stress.

This compound demonstrates significant potential as a bioactive compound with antibacterial, anticancer, and neuroprotective properties. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Future Directions

- Clinical Trials: More extensive clinical trials are needed to assess efficacy and safety in humans.

- Structure-Activity Relationship Studies: Investigating modifications to enhance potency and selectivity against specific targets.

- Combination Therapies: Exploring synergistic effects with existing antibiotics or anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.